molecular formula C7H7F3OS B1481971 (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol CAS No. 2092064-97-4

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol

Cat. No. B1481971
M. Wt: 196.19 g/mol
InChI Key: ACDMEOZIELCJPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of TFETM is represented by the linear formula C6H5F3OS . The molecular weight of this compound is 182.17 .


Physical And Chemical Properties Analysis

TFETM is a colorless to yellow liquid. It is soluble in organic solvents such as dichloromethane, chloroform, and methanol. The molecular weight of this compound is 182.17 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Thiophene derivatives, like those synthesized in studies, exhibit significant interest due to their diverse applications in organic synthesis and as intermediates in the production of complex molecules. For example, Crundwell et al. (2019) synthesized a compound involving thiophene rings, showcasing the utility of thiophene derivatives in creating molecules with potential electronic and photonic applications Crundwell & Crundwell, 2019.

Material Science

  • Thiophene-containing compounds have been explored for their promising roles in material science, especially in the context of polymer solar cells and organic electronics. Zhou et al. (2013) demonstrated that methanol treatment of polymer solar cells containing thiophene derivatives can significantly enhance their efficiency, hinting at the importance of thiophene structures in the development of solar energy materials Zhou et al., 2013.

Pharmaceutical Research

  • Research on thiophene derivatives also extends to pharmaceuticals, where they are investigated for their biological activities. Shahana and Yardily (2020) synthesized and characterized thiophene-based compounds, evaluating their structure and potential antibacterial activities through density functional theory (DFT) and docking studies. These findings underscore the therapeutic potential of thiophene derivatives Shahana & Yardily, 2020.

Sensor Development

  • Thiophene derivatives have been utilized in the development of sensors, particularly for the detection of metal ions. Shally et al. (2020) reported on the design and synthesis of thiophene-quinoline compounds as chemosensors for the selective recognition of Pd2+ ions, demonstrating the functional versatility of thiophene compounds in creating selective and sensitive sensors Shally et al., 2020.

properties

IUPAC Name

[5-(2,2,2-trifluoroethyl)thiophen-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3OS/c8-7(9,10)2-6-1-5(3-11)4-12-6/h1,4,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMEOZIELCJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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